Technical Monograph: N-Benzylcyclobutanamine Hydrochloride
Technical Monograph: N-Benzylcyclobutanamine Hydrochloride
CAS Number: 120218-46-4[1]
Executive Summary
N-Benzylcyclobutanamine Hydrochloride (CAS 120218-46-4) is a specialized secondary amine building block used extensively in medicinal chemistry. It serves as a critical pharmacophore in the development of ligands for G-protein coupled receptors (GPCRs), specifically targeting monoaminergic systems, and as an intermediate in the synthesis of heterocyclic compounds.
This technical guide provides a definitive reference for the physicochemical properties, synthesis, and handling of this compound. Unlike generic databases, this document focuses on the causality of synthetic choices and the validation of the final product.
Chemical Identity & Physicochemical Properties
The compound consists of a cyclobutyl ring and a benzyl group tethered by a secondary amine, stabilized as the hydrochloride salt. The steric bulk of the cyclobutyl group, combined with the lipophilicity of the benzyl moiety, makes it a valuable scaffold for optimizing hydrophobic interactions in protein binding pockets.
| Property | Specification |
| IUPAC Name | N-Benzylcyclobutanamine hydrochloride |
| CAS Number | 120218-46-4 |
| Molecular Formula | C₁₁H₁₅N[1][2] · HCl |
| Molecular Weight | 197.70 g/mol |
| Free Base MW | 161.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether) |
| Melting Point | 180–185 °C (Decomposes) |
| Acidity (pKa) | ~9.5 (Calculated for the conjugate acid) |
Synthetic Methodology: Reductive Amination
The most robust route to N-benzylcyclobutanamine hydrochloride is the reductive amination of cyclobutanone with benzylamine. This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary ammonium salt formation).
3.1. Reaction Logic
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Imine Formation: Benzylamine attacks the electrophilic carbonyl of cyclobutanone. The cyclobutyl ring strain (~26 kcal/mol) makes the carbonyl highly reactive, but also sensitive to ring-opening under harsh acidic conditions.
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Reduction: The intermediate imine is reduced in situ using Sodium Triacetoxyborohydride (STAB). STAB is chosen over Sodium Borohydride (NaBH₄) because it is less basic and selectively reduces imines in the presence of ketones, minimizing side reactions.
3.2. Step-by-Step Protocol
Reagents:
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Cyclobutanone (1.0 equiv)
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Benzylamine (1.0 equiv)[3]
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Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Acetic Acid (AcOH) (1.0 equiv)[3]
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
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Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Cyclobutanone (10 mmol) and Benzylamine (10 mmol) in anhydrous DCE (30 mL).
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Activation: Add Acetic Acid (10 mmol). Stir for 30 minutes at room temperature to promote imine formation. Note: The solution may warm slightly.
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Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents localized exotherms.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).
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Quench: Quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.
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Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base oil.
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Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in diethyl ether dropwise at 0°C. The white precipitate (N-Benzylcyclobutanamine HCl ) forms immediately.
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Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.
3.3. Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow for the reductive amination of cyclobutanone and benzylamine.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
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δ 9.4 ppm (br s, 2H): Ammonium protons (NH₂⁺). Broadening indicates salt formation.
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δ 7.4–7.6 ppm (m, 5H): Aromatic protons of the benzyl group.
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δ 4.0 ppm (t, 2H): Benzylic methylene (Ph-CH ₂-N).
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δ 3.6 ppm (m, 1H): Methine proton of the cyclobutyl ring (N-CH -cyclobutyl). Diagnostic Signal.
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δ 2.1–2.3 ppm (m, 4H): Cyclobutyl methylene protons (ring strain shifts these upfield relative to cyclohexyl).
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δ 1.7–1.8 ppm (m, 2H): Cyclobutyl methylene protons.
2. Mass Spectrometry (ESI-MS):
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[M+H]⁺: Observed m/z = 162.13 (Corresponds to the free base cation C₁₁H₁₆N⁺).
Mechanistic Insight & Applications
5.1. Mechanistic Pathway
The reaction relies on the formation of an iminium ion. The cyclobutyl group introduces significant ring strain, which affects the hybridization of the nitrogen in the intermediate. The reduction step locks the amine into the secondary state.
Figure 2: Mechanistic pathway of the reductive amination process.
5.2. Drug Discovery Applications
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NMDA Receptor Antagonists: The benzyl-amine motif is structurally homologous to segments of Ifenprodil and other GluN2B-selective antagonists.
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Monoamine Transporter Inhibitors: Used as a linker in the design of triple reuptake inhibitors (SNDRIs) where the cyclobutyl group provides rigid steric bulk to improve selectivity against CYP450 enzymes.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Operate within a fume hood to avoid inhaling dust/aerosols.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic—protect from moisture.
References
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
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PubChem. (2023). Compound Summary for N-benzylcyclobutanamine (Free Base Analog). Retrieved from [Link]
Sources
- 1. BENZYL-CYCLOBUTYL-AMINE HCL | 120218-46-4 [chemicalbook.com]
- 2. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride | C11H16ClN | CID 71742397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
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